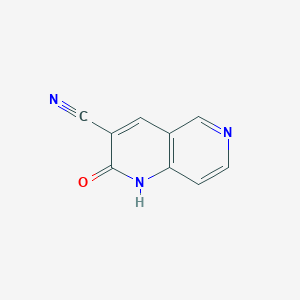![molecular formula C10H20Cl2N4O B13656289 3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride](/img/structure/B13656289.png)
3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride is a chemical compound with a molecular weight of 283.2 g/mol . It is known for its versatile applications in various fields, including organic synthesis and medicinal chemistry . The compound is characterized by its unique structure, which includes a pyrazole ring, making it a valuable scaffold in the development of more complex heterocyclic systems .
準備方法
The synthesis of 3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride involves several steps. One common method includes the reaction of 3-amino-5-methylpyrazole with a suitable propylating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane or tetrahydrofuran and may involve catalysts like iodine . Industrial production methods often scale up these reactions, ensuring high purity and yield through optimized reaction conditions and purification techniques .
化学反応の分析
3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific catalysts to drive the reactions to completion . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of receptor-ligand interactions, and alteration of cellular signaling pathways .
類似化合物との比較
3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride can be compared with other similar compounds, such as:
3-amino-5-methylpyrazole: This compound shares the pyrazole ring structure but lacks the propylamide side chain, making it less versatile in certain synthetic applications.
5-amino-3-methyl-1-phenylpyrazole:
The uniqueness of this compound lies in its specific structure, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .
特性
分子式 |
C10H20Cl2N4O |
|---|---|
分子量 |
283.20 g/mol |
IUPAC名 |
3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide;dihydrochloride |
InChI |
InChI=1S/C10H18N4O.2ClH/c1-8-9(7-13-14-8)3-2-6-12-10(15)4-5-11;;/h7H,2-6,11H2,1H3,(H,12,15)(H,13,14);2*1H |
InChIキー |
MJMFQKXUGMNWFH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1)CCCNC(=O)CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13656206.png)
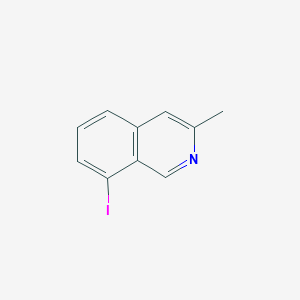

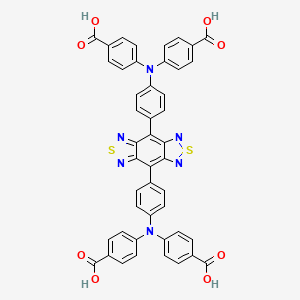
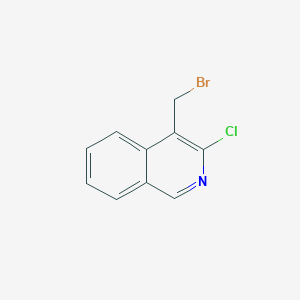

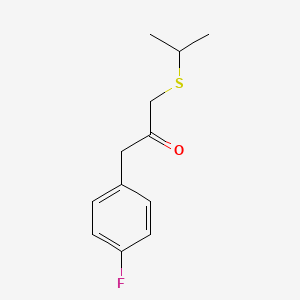
![[3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13656237.png)
![7,14-dioctyl-4,11-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene](/img/structure/B13656253.png)
![(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B13656276.png)
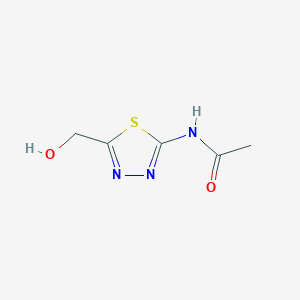
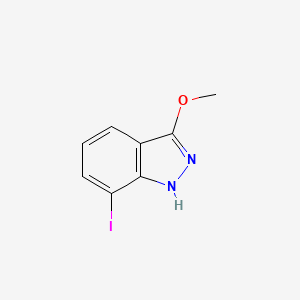
![5-Chloro-6-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13656298.png)
